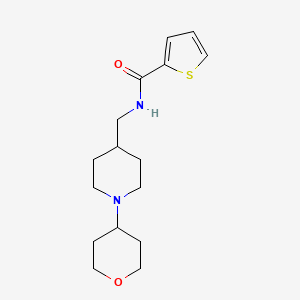

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a piperidin-4-ylmethyl group substituted with a tetrahydro-2H-pyran-4-yl moiety.

Properties

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-16(15-2-1-11-21-15)17-12-13-3-7-18(8-4-13)14-5-9-20-10-6-14/h1-2,11,13-14H,3-10,12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDZDCYJRFWWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CS2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. For instance, 4-piperidone can be reduced to form piperidine.

Introduction of the Tetrahydropyran Group: The tetrahydropyran moiety is introduced via a nucleophilic substitution reaction. This can involve reacting a tetrahydropyranyl halide with the piperidine intermediate.

Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the piperidine-tetrahydropyran intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine or tetrahydropyran rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities, making it a candidate for various therapeutic applications:

Neuropharmacological Effects

Preliminary studies suggest that N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide may possess anxiolytic and anticonvulsant properties . These effects are thought to arise from interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Such properties indicate potential for treating anxiety disorders and epilepsy.

Anti-inflammatory Activity

In vitro assays have demonstrated its ability to inhibit nitric oxide (NO) production in macrophages, suggesting anti-inflammatory properties. The mechanism may involve the suppression of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.

Synthetic Chemistry

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Derivative : This may involve the reaction of piperidine with tetrahydropyran derivatives.

- Introduction of the Thiophene Ring : This can be achieved through electrophilic aromatic substitution or coupling reactions.

- Carboxamide Formation : The final step often involves the conversion of an amine to a carboxamide via acylation.

Optimizing these synthetic routes is crucial for achieving high purity and yield of the desired product.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| 1 | 1-methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin | Anxiolytic effects | 20.38 ± 0.28 µM |

| 2 | Diarylpentanoids | Anti-inflammatory activity | IC50 = 14.7 ± 0.2 µM |

| 3 | Hsp90 inhibitors | Antitumor potential | Not specified |

These studies highlight the relevance of structural features in enhancing biological activity and offer a framework for understanding how modifications to the compound's structure can influence its pharmacological profile.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability : Piperidine-THP analogs (e.g., Compound 17) show moderate microsomal stability, suggesting the target compound may require structural optimization for improved pharmacokinetics .

- Conformational Flexibility : The THP group in the target compound likely enhances membrane permeability compared to rigid pyridine or nitroaromatic analogs .

- Biological Activity : Thiophene-2-carboxamide derivatives exhibit diverse activities (antibacterial, opioid), underscoring the importance of substituent selection for target specificity .

Biological Activity

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.39 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities, and a piperidine moiety that enhances its pharmacological profile.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study demonstrated that thiophene derivatives could effectively inhibit the activity of heat shock protein 90 (Hsp90), a critical chaperone involved in the stabilization of oncogenic proteins. This inhibition led to the degradation of client proteins, thereby reducing tumor growth in vivo .

Neuroprotective Effects

The piperidine structure within the compound suggests potential neuroprotective effects. Compounds with similar configurations have been shown to modulate neurotransmitter systems and exhibit anti-inflammatory properties in neuronal cells. For example, research has indicated that piperidine derivatives can reduce oxidative stress and inflammation in models of neurodegenerative diseases .

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties. Studies on related thiophene compounds have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Interactions : By interfering with protein-protein interactions essential for cancer cell survival.

- Modulation of Signaling Pathways : Affecting pathways such as PI3K/Akt and MAPK, which are crucial for cell proliferation and survival.

- Induction of Apoptosis : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.